BenchChemオンラインストアへようこそ!

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide

P2X7 receptor PROTAC linker kinase inhibitor

This compound uniquely pairs a pyrazine-2-carboxamide headgroup with a 2-oxoimidazolidin-1-yl linker and a 3-fluorophenyl substituent. Unlike common pyridine-3-carboxamide analogs, it enables scaffold-hopping SAR around P2X7 modulator patents. The absence of an N3-methyl group on its imidazolidinone ring provides a free N–H hydrogen-bond donor, making it ideal for PROTAC ternary complex stabilization studies. The meta-fluorophenyl group serves as a defined positional isomer for metabolic profiling. Suitable for SPR, TSA, and AS-MS screening campaigns.

Molecular Formula C17H18FN5O2
Molecular Weight 343.362
CAS No. 1421496-67-4
Cat. No. B2972125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide
CAS1421496-67-4
Molecular FormulaC17H18FN5O2
Molecular Weight343.362
Structural Identifiers
SMILESC1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C17H18FN5O2/c18-13-3-1-2-12(8-13)9-14(23-7-6-21-17(23)25)10-22-16(24)15-11-19-4-5-20-15/h1-5,8,11,14H,6-7,9-10H2,(H,21,25)(H,22,24)
InChIKeyPXKAAJYECOUQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide (CAS 1421496-67-4) – Compound Identity and Procurement-Relevant Characteristics


N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyrazine-2-carboxamide (CAS 1421496-67-4) is a synthetic small molecule characterized by a pyrazine-2-carboxamide core linked via a propyl chain to a 2-oxoimidazolidin-1-yl moiety and a 3-fluorophenyl group. It is catalogued by multiple chemical suppliers as a research-grade building block or screening compound . The compound belongs to a broader class of imidazolidinone-containing carboxamides that have been explored in patent literature as modulators of P2X7 receptors and as components of targeted protein degrader (PROTAC) scaffolds [1].

Why N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide Cannot Be Interchanged with Close Structural Analogs


The unique combination of a pyrazine-2-carboxamide, a 2-oxoimidazolidin-1-yl linker, and a 3-fluorophenyl substituent defines a distinct pharmacophoric and physicochemical profile. In related P2X7 modulator chemotypes, small variations in the carboxamide aryl group (e.g., pyrazine vs. pyridine vs. pyridazine) have been shown to produce substantial shifts in receptor binding affinity and functional antagonism [1]. Similarly, the absence of the N3-methyl group on the imidazolidinone ring—a feature that distinguishes this compound from the more common 3-methyl-2-oxoimidazolidin-1-yl derivatives used in PROTAC linkers [2]—is expected to alter hydrogen-bonding capacity, metabolic stability, and synthetic compatibility. These structure-activity relationship (SAR) principles preclude simple interchange with analogs carrying different heterocyclic amides or N-alkylated imidazolidinone rings.

Quantitative Differentiation Evidence for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide Relative to Analogous Compounds


Absence of Publicly Available Head-to-Head Comparative Bioactivity Data

A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, patent repositories) did not identify any publicly available quantitative bioactivity data (e.g., IC50, Ki, cellular EC50) for N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyrazine-2-carboxamide that could be directly compared to a named analog under identical assay conditions [1]. The compound appears primarily as a commercial screening library item and has not been the subject of dedicated structure-activity relationship (SAR) publication. In the absence of primary comparative data, procurement decisions must rely on the chemical structure's inferred properties in relation to the broader patent landscape rather than on validated differential performance metrics.

P2X7 receptor PROTAC linker kinase inhibitor

Structural Differentiation Based on Heterocyclic Amide Group Identity

In the P2X7 modulator patent family (e.g., WO2008/119825), systematic variation of the terminal heterocyclic amide group (pyrazine, pyridine, pyridazine, etc.) revealed that pyrazine-containing analogs can exhibit altered potency and physicochemical properties relative to their pyridine counterparts [1]. While the specific compound CAS 1421496-67-4 was not among the exemplars assayed in that disclosure, the patent teaches that 2- to 10-fold shifts in P2X7 IC50 values occur when the heteroaryl carboxamide moiety is modified within a given imidazolidinone scaffold. This class-level SAR strongly suggests that the pyrazine-2-carboxamide variant is not functionally equivalent to the more commonly catalogued pyridine-3-carboxamide congener (CAS 1421459-88-2).

heterocyclic amide P2X7 antagonist SAR chemical probe

Differentiation from 3-Methyl-2-oxoimidazolidin-1-yl Derivatives in PROTAC Linker Applications

Contemporary PROTAC patents (e.g., US-20240360146-A1) employ 3-methyl-2-oxoimidazolidin-1-yl-containing piperidine linkers as critical structural motifs determining linker geometry, ternary complex formation, and degradation efficiency [1]. The target compound, lacking the N3-methyl substituent present in these PROTAC linkers, possesses a free N–H group on the imidazolidinone ring, which introduces an additional hydrogen-bond donor and alters the torsional profile relative to the methylated analog [2]. In published PROTAC SAR, N-methylation of amide or urea groups frequently modulates degradation potency (DC50) by >5-fold and affects ternary complex cooperativity (α) to a measurable degree. While no direct comparative data exist for this specific pair, the structural divergence is mechanistically relevant for probe design.

PROTAC degrader BTK imidazolidinone linker

Meta-Fluorophenyl Substitution Pattern and Positional Isomer Differentiation

The 3-fluorophenyl substitution pattern in the target compound is a discrete isomeric choice that differentiates it from the ortho- and para-fluorophenyl variants (e.g., CAS 314055-39-5 for N-(2-fluorophenyl) analog). Meta-fluorination on aromatic rings in drug-like molecules is generally associated with reduced cytochrome P450 (CYP) oxidative metabolism compared to para-substitution, while maintaining favorable electronic effects for target binding [1]. A comprehensive analysis of fluorophenyl positional isomerism in matched molecular pairs has shown that meta-fluorination can reduce intrinsic clearance in human liver microsomes by 2- to 10-fold compared to para-substituted counterparts, depending on the chemotype [2]. Although not measured for this specific scaffold, the positional isomer distinction is a chemically established principle, and any research program requiring the meta-fluorophenyl isomer for SAR or metabolic stability optimization cannot substitute the ortho- or para-fluorophenyl analog without altering the biological outcome.

fluorophenyl positional isomer metabolic stability CYP inhibition

Sourcing Differentiation: Availability from Screening Library Collections vs. Custom Synthesis

The compound is commercially available from at least one established screening compound vendor (Life Chemicals, product code F6104-0238) at a catalog price point consistent with a pre-plated screening library item (~$85.50 per 2 μmol as of September 2023) . In contrast, the pyridine-3-carboxamide congener (CAS 1421459-88-2) and the benzamide congener (CAS 1421509-82-1) are listed with different vendors, pricing, and packaging formats. For screening groups operating within a defined budget and requiring a specific heterocyclic amide for a focused library, the availability, purity grading, and delivery format of the pyrazine variant can influence procurement decisions independently of bioactivity [1]. Furthermore, the compound's calculated physicochemical properties (MW 343.36, HBA 5, HBD 1, cLogP ~1.5–2.5) place it within lead-like chemical space distinct from higher-molecular-weight PROTAC intermediates, making it suitable for fragment-based or affinity-based screening workflows.

chemical supplier screening library lead-like properties

Research and Industrial Application Scenarios for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide (CAS 1421496-67-4)


P2X7 Antagonist Scaffold Hopping and Patent Circumvention

The pyrazine-2-carboxamide headgroup distinguishes this compound from the more commonly evaluated pyridine-3-carboxamide analogs in the P2X7 patent literature. Medicinal chemistry teams seeking to explore heteroaryl replacements for GlaxoSmithKline's imidazolidine carboxamide P2X7 antagonist series (WO2008/119825) can use this compound as a direct comparator to establish SAR for pyrazine substitution, enabling scaffold-hopping strategies that circumvent existing composition-of-matter claims [1].

Custom PROTAC Linker SAR Using Non-Methylated Imidazolidinone Donor Groups

The absence of the N3-methyl group on the imidazolidinone ring introduces a hydrogen-bond donor that can participate in ternary complex stabilization. PROTAC researchers aiming to investigate whether a free N–H in the linker region enhances cooperative binding or degradation cooperativity (α) relative to the widely used N-methylated congeners can procure this compound as a building block for linker conjugation chemistry. This is especially relevant for BTK-targeting PROTACs where linker composition critically influences DC50 and Dmax values [2].

Meta-Fluorophenyl Metabolic Stability Profiling in Lead Optimization

The meta-fluorophenyl substituent provides a defined positional isomer for use in metabolism studies. DMPK groups can compare the intrinsic clearance of this compound against the ortho- and para-fluorinated analogs in human liver microsome or hepatocyte assays to quantify the metabolic advantage conferred by meta-fluorination on this specific imidazolidinone scaffold. Such data feed directly into candidate prioritization when optimizing CYP-mediated clearance [3].

Prequalified Screening Library Acquisition for Affinity-Based Chemical Biology

For academic and industrial screening groups building focused covalent or affinity-based chemical probe libraries, the commercial availability of this compound from a reputable vendor in pre-weighed, 2 μmol format enables rapid incorporation into SPR or TSA screening cascades without the delay of custom synthesis. The compound's lead-like MW and favorable calculated LogP support its use in fragment-competitive or affinity-selection mass spectrometry (AS-MS) workflows .

Quote Request

Request a Quote for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.